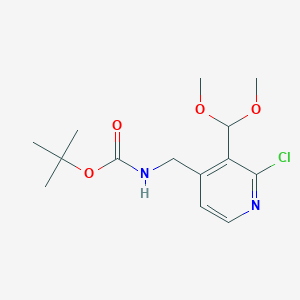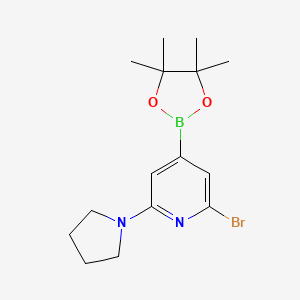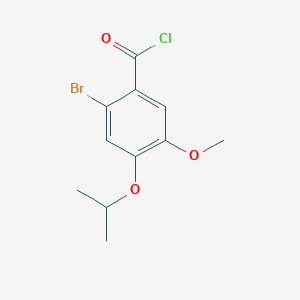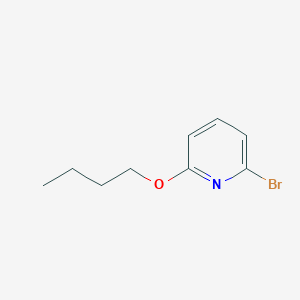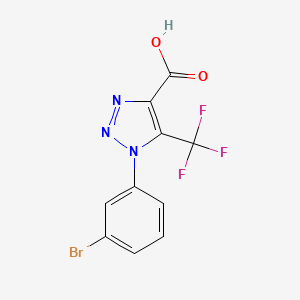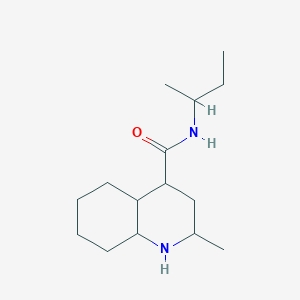![molecular formula C10H14Cl2FN3 B1531123 [2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]メチルアミン二塩酸塩 CAS No. 1268990-43-7](/img/structure/B1531123.png)
[2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]メチルアミン二塩酸塩
概要
説明
“[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1268990-43-7 . It has a molecular weight of 266.15 and its IUPAC name is 2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.科学的研究の応用
[2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]メチルアミン二塩酸塩: 科学研究アプリケーションの包括的な分析
抗菌活性: ベンゾイミダゾール誘導体は、対象の化合物を含め、さまざまな病原体に対して強力な抗菌活性を示しています。 例えば、特定の誘導体は、黄色ブドウ球菌と結核菌に対する阻害作用を示しています 。この化合物は、さまざまな細菌や真菌に対して有効であるため、新しい抗菌剤の開発において貴重な資産となっています。
抗がん研究: これらの誘導体は、抗がん治療における可能性も探られています。 がん細胞の増殖と生存に関連する生体標的に作用する能力により、抗がん剤開発の有望な候補となっています .
材料科学: 材料科学の分野では、ベンゾイミダゾール誘導体は、ケモセンシング、結晶工学、および蛍光アプリケーションで使用されています。 これらの独自の特性により、スマートマテリアルとセンサーの進歩に貢献しています .
エレクトロニクスとテクノロジー: ベンゾイミダゾール誘導体の電子特性により、電子伝導や電子デバイスの構成要素など、さまざまな技術的アプリケーションに適しています .
農業: 農業では、これらの化合物は、農薬や生育調節剤としての潜在的な用途について調査されており、作物の保護と管理に対する新しいアプローチを提供しています .
染料と顔料: ベンゾイミダゾール誘導体は、染料や顔料の合成における中間体として役立ち、工業用および芸術的な用途のための色のスペクトルを提供します .
腐食科学: これらの化合物は、腐食抑制剤として機能する能力により、腐食科学で使用されています。これは、材料を劣化から保護するために不可欠です .
不斉触媒: 最後に、ベンゾイミダゾール誘導体は、不斉触媒において配位子として使用され、医薬品において重要なキラル分子の生成を促進します .
Safety and Hazards
作用機序
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in a variety of ways, contributing to their anticancer activity . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold has been found to influence the anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that benzimidazole derivatives have been studied for their bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
生化学分析
Biochemical Properties
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with kinases, which are enzymes that play a crucial role in phosphorylation processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets .
Cellular Effects
The effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it may affect gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in cellular metabolism, proliferation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular functions .
Molecular Mechanism
At the molecular level, [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom and benzimidazole ring are critical for its binding affinity and specificity. It can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound may induce changes in gene expression by interacting with DNA or chromatin-modifying enzymes, leading to alterations in transcriptional activity .
Dosage Effects in Animal Models
In animal models, the effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride vary with dosage. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. Higher doses can lead to adverse effects, including toxicity and off-target interactions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm. These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Understanding these pathways is critical for predicting the compound’s behavior in biological systems and optimizing its use in research .
Transport and Distribution
The transport and distribution of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride within cells and tissues are influenced by its physicochemical properties. The compound may be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles, depending on its interactions with cellular components. These distribution patterns are important for understanding the compound’s cellular effects and optimizing its delivery in experimental settings .
Subcellular Localization
The subcellular localization of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is determined by its targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or lysosomes, where it can exert its effects on cellular functions. These localization patterns are influenced by the compound’s interactions with targeting proteins and its ability to undergo modifications such as phosphorylation or ubiquitination. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its use in research .
特性
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELGFSPFSHIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





